Tert-butyl 7-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of derivatives closely related to tert-butyl 7-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate involves efficient methodologies. An improved synthesis method uses a modified Pictet-Spengler reaction, yielding a high product yield with minimal racemization, achieving an enantiomeric excess of 99.4% after recrystallization. This process highlights the compound's synthetic accessibility and potential for high-purity applications (Liu et al., 2008).
Molecular Structure Analysis
The molecular structure of related compounds showcases a variety of tautomeric forms and intramolecular hydrogen bonding, contributing to their stability and reactivity. For instance, compounds with tert-butyl groups attached to isoquinoline derivatives have been studied using single crystal X-ray diffraction, elucidating the structural nuances that influence their chemical behavior (Tkachev et al., 2016).
Chemical Reactions and Properties
This compound undergoes various chemical reactions, including chemoselective tert-butoxycarbonylation, demonstrating its versatility as a synthetic intermediate. The use of tert-butoxycarbonylation reagents for aromatic and aliphatic amine hydrochlorides and phenols under mild conditions without a base is noteworthy for its high yield and selectivity (Ouchi et al., 2002).
Scientific Research Applications
Tert-butyl 7-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate has been used as a tert-butoxycarbonylation reagent for substrates like phenols, aromatic and aliphatic amine hydrochlorides, and aromatic carboxylic acids in the absence of a base. This process is chemoselective and yields high results under mild conditions (Saito, Ouchi, & Takahata, 2006).
Another study describes the formation of this compound, referred to as 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI), which is useful for tert-butoxycarbonylation of acidic substrates such as phenols, amine hydrochlorides, and carboxylic acids without bases. The compound is stable and can be stored at room temperature for over a year (Saito & Takahata, 2009).
A related study emphasizes the chemoselective tert-butoxycarbonylation reagent properties of 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline for aromatic and aliphatic amine hydrochlorides and phenols, which proceed in high yield under mild conditions without a base (Ouchi, Saito, Yamamoto, & Takahata, 2002).
The compound has been involved in synthetic studies on potent marine drugs, specifically in the synthesis of 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, an intermediate in the structural-activity relationship studies of antitumor antibiotic tetrahydroisoquinoline natural products (Li, Wang, Wang, Luo, & Wu, 2013).
Safety and Hazards
properties
IUPAC Name |
tert-butyl 7-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-14(2,3)18-13(17)15-7-6-10-4-5-12(16)8-11(10)9-15/h4-5,8,16H,6-7,9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVWCQVGJRNYYBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70441805 | |
Record name | TERT-BUTYL 7-HYDROXY-3,4-DIHYDROISOQUINOLINE-2(1H)-CARBOXYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70441805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
188576-49-0 | |
Record name | TERT-BUTYL 7-HYDROXY-3,4-DIHYDROISOQUINOLINE-2(1H)-CARBOXYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70441805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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